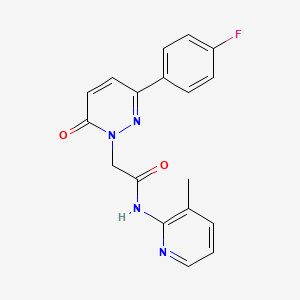

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide

Description

This compound features a pyridazinone core substituted with a 4-fluorophenyl group at position 3 and an acetamide linker connected to a 3-methylpyridin-2-yl moiety (Fig. 1). The 4-fluorophenyl group enhances metabolic stability and lipophilicity, while the 3-methylpyridin-2-yl substituent may contribute to π-π stacking interactions in target binding pockets .

Properties

IUPAC Name |

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(3-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O2/c1-12-3-2-10-20-18(12)21-16(24)11-23-17(25)9-8-15(22-23)13-4-6-14(19)7-5-13/h2-10H,11H2,1H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOOASGAVXNIIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyridazinone core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.

Introduction of the fluorophenyl group: This step may involve nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.

Attachment of the acetamide moiety: This can be done through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyridazinone derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic agent for treating diseases due to its pharmacological properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone-acetamide hybrids exhibit structural diversity primarily in their substituents on the pyridazinone ring and the aromatic/heteroaromatic groups attached to the acetamide side chain. Below is a comparative analysis based on the evidence:

Table 1: Structural and Functional Comparison of Pyridazinone-Acetamide Derivatives

Key Observations

Substituent Effects on Bioactivity :

- The 4-fluorophenyl group in the target compound and analogs (e.g., 6c, 6g) is associated with enhanced binding to aromatic-rich enzyme pockets, as seen in acetylcholinesterase () and PRMT5 inhibitors () .

- Chlorine substituents (e.g., 4,5-dichloro in ) improve electrophilicity and enzyme inhibition potency (IC₅₀ <100 nM) but may reduce solubility .

Synthetic Accessibility: Yields for fluorophenylpiperazinyl derivatives (42–63%) are lower than dichloro analogs (79–98%), likely due to steric hindrance during piperazine coupling () . The 3-methylpyridin-2-yl group in the target compound may offer synthetic advantages over bulkier substituents (e.g., quinazolinones in ) .

Spectroscopic Signatures: IR spectra consistently show C=O stretching frequencies at 1660–1680 cm⁻¹ for pyridazinone and amide groups across analogs () . ¹H NMR of the target compound’s analogs (e.g., ) reveals distinct shifts for pyridazinone protons (δ 6.8–7.5 ppm) and methylpyridine protons (δ 2.3–2.6 ppm) .

Pharmacological Implications: Fluorophenylpyridazinones (e.g., target compound, 6c, 6g) show promise for CNS targets due to balanced lipophilicity (LogP ~2.5–3.0), whereas dichloro derivatives () are more suited for cytoplasmic enzymes .

Critical Analysis of Evidence

- Contradictions: and highlight dichloro-substituted pyridazinones as superior PRMT5 inhibitors, while fluorophenyl analogs () lack direct activity data, creating ambiguity in structure-activity trends.

- Gaps: No explicit biological data (e.g., IC₅₀, binding assays) are available for the target compound, necessitating extrapolation from structurally related molecules.

Biological Activity

The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 383.4 g/mol. The IUPAC name is N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide , which indicates the presence of a pyridazinone core and various functional groups that enhance its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 383.4 g/mol |

| IUPAC Name | N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide |

| InChI Key | FTYOBDSZPVJVDM-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, leading to various cellular responses:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby influencing cellular processes.

- Receptor Modulation : It can modulate the activity of receptors on cell surfaces, affecting signaling pathways critical for cell survival and proliferation.

- Gene Expression Alteration : The compound may influence gene expression related to disease progression, particularly in cancer cells.

Anticancer Properties

Research indicates that the compound exhibits potent anticancer activity. For instance, it has been evaluated against several cancer cell lines, demonstrating significant antiproliferative effects:

- IC50 Values : The compound showed low IC50 values against various tumor cell lines, indicating its effectiveness in inhibiting cell growth.

- Mechanism of Action : Studies suggest that the compound induces apoptosis in cancer cells through caspase activation and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- In vitro Studies : Results from antimicrobial assays indicate effectiveness against a range of bacterial strains.

- Potential Applications : This suggests potential use as an antimicrobial agent in treating infections.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Study on Anticancer Activity :

- A study published in a peer-reviewed journal demonstrated that treatment with the compound resulted in a significant reduction in tumor size in xenograft models.

- Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

-

Antimicrobial Efficacy :

- Another research article reported that the compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria.

- The mechanism was attributed to disruption of bacterial cell wall synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.